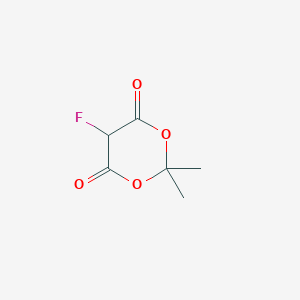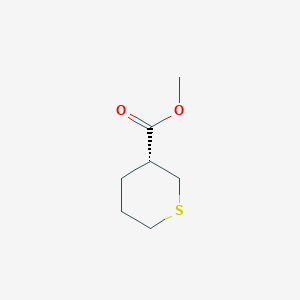
methyl (3R)-thiane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chiral compound belonging to the class of thiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated esters under basic conditions . This reaction forms the thiopyran ring system, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of thiopyran derivatives often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable example . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-methyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiopyran derivatives.
Scientific Research Applications
®-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These nitrogen-containing heterocycles share some structural similarities and biological activities.
Uniqueness
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is unique due to its specific chiral configuration and the presence of the thiopyran ring. This configuration can result in distinct biological activities and interactions compared to other similar compounds.
Properties
CAS No. |
161404-77-9 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl (3R)-thiane-3-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
KETAAZUFHKFVOH-LURJTMIESA-N |
SMILES |
COC(=O)C1CCCSC1 |
Isomeric SMILES |
COC(=O)[C@H]1CCCSC1 |
Canonical SMILES |
COC(=O)C1CCCSC1 |
Synonyms |
2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


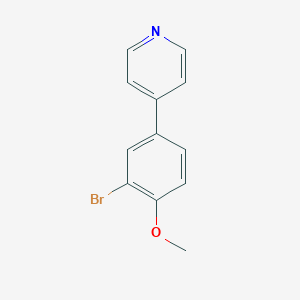
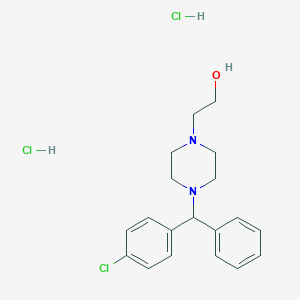
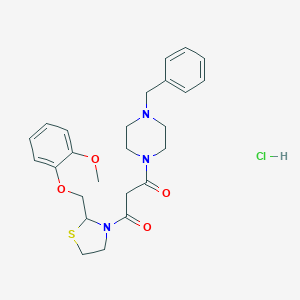
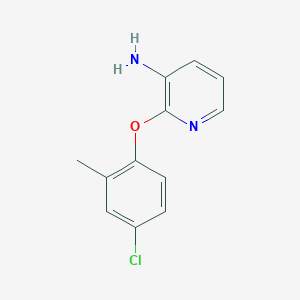
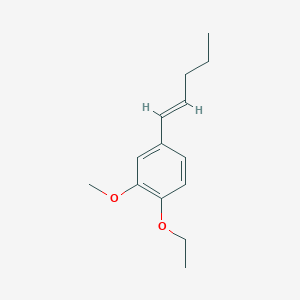
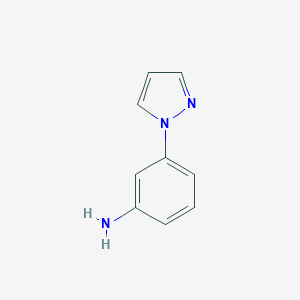
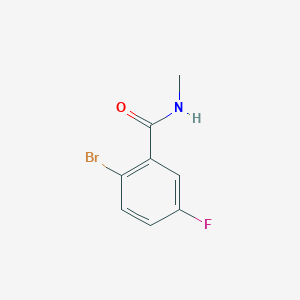
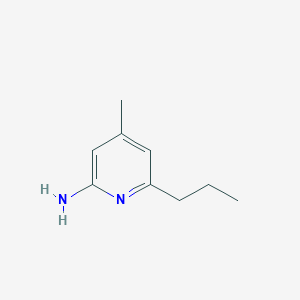
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
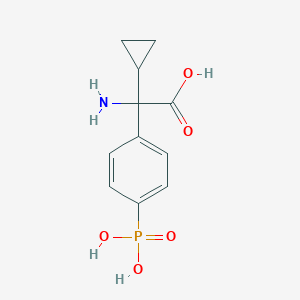
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)

